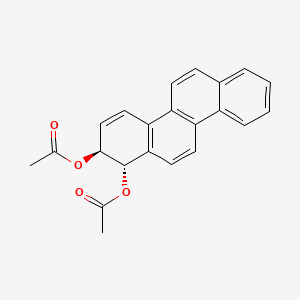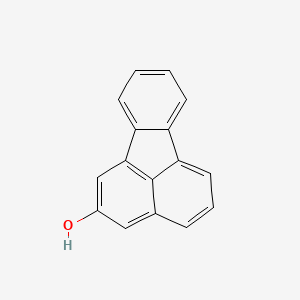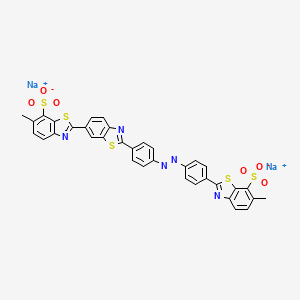![molecular formula C29H46N2O2 B14412214 N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide CAS No. 86583-08-6](/img/structure/B14412214.png)
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the direct radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale chemical reactions under controlled conditions. These processes may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Wissenschaftliche Forschungsanwendungen
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core can interact with biological membranes, altering their properties and affecting the function of membrane-bound proteins. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantanecarboxylic acid: A simpler adamantane derivative with a carboxyl group.
Amantadine: An antiviral and antiparkinsonian drug with an adamantane core.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide is unique due to its extended carbon chain and dual adamantane cores, which impart distinct physical and chemical properties. This structure enhances its stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
86583-08-6 |
|---|---|
Molekularformel |
C29H46N2O2 |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C29H46N2O2/c32-26(28-14-20-8-21(15-28)10-22(9-20)16-28)30-6-4-2-1-3-5-7-31-27(33)29-17-23-11-24(18-29)13-25(12-23)19-29/h20-25H,1-19H2,(H,30,32)(H,31,33) |
InChI-Schlüssel |
VMZXRSOHZHQOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCCCCNC(=O)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


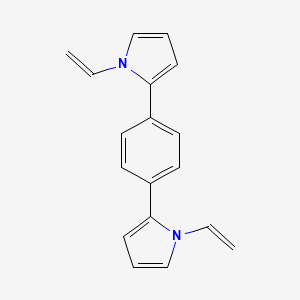

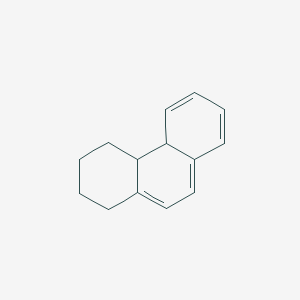
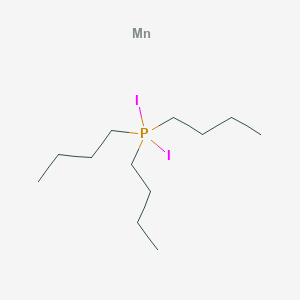
![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
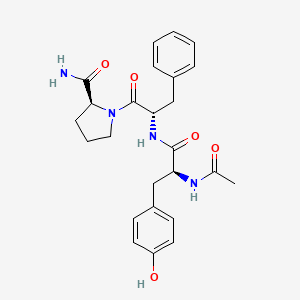
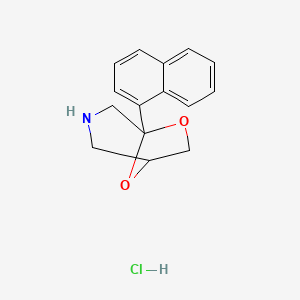
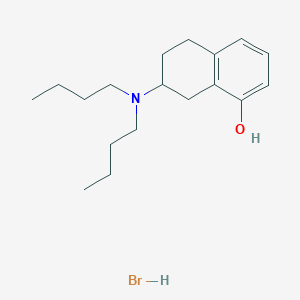
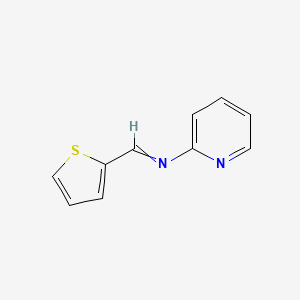
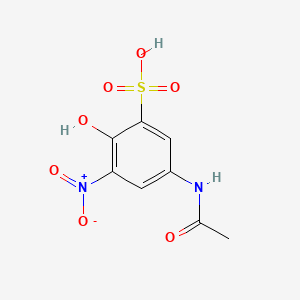
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
